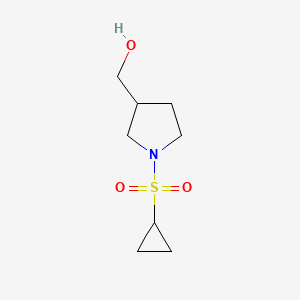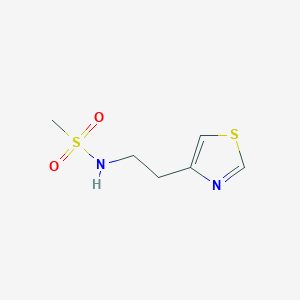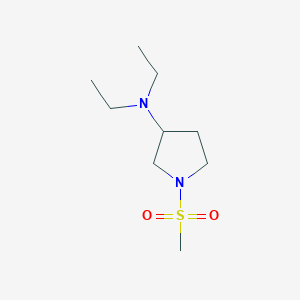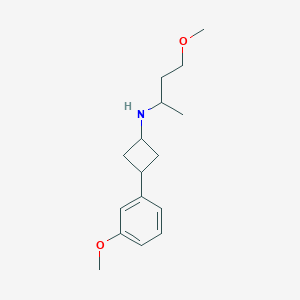
(1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is an important building block in the synthesis of a wide range of pharmaceuticals and biologically active molecules.
Wissenschaftliche Forschungsanwendungen
(1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to be an important building block in the synthesis of various biologically active molecules such as inhibitors of protein kinases, ion channels, and G protein-coupled receptors. Additionally, it has been used in the synthesis of antiviral and antibacterial agents.
Wirkmechanismus
The exact mechanism of action of (1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. This results in various biochemical and physiological effects.
Biochemical and Physiological Effects
(1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. Additionally, it has been found to inhibit the activity of specific ion channels and G protein-coupled receptors, which are involved in various physiological processes such as neurotransmission and hormone secretion.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol in lab experiments has several advantages. It is a versatile building block that can be used in the synthesis of various biologically active molecules. Additionally, it has been found to have good pharmacokinetic properties, which makes it a suitable candidate for drug development. However, the use of this compound in lab experiments also has some limitations. It is a complex molecule that requires specialized equipment and expertise for its synthesis. Additionally, its high potency and specificity can make it difficult to study its effects in vivo.
Zukünftige Richtungen
There are several future directions for research on (1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol. One area of interest is the development of new synthetic methods that can provide higher yields and better purity of the compound. Additionally, there is a need for more research on the mechanism of action of this compound and its effects on specific enzymes and receptors. Another area of interest is the development of new biologically active molecules that can be synthesized using (1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol as a building block. Finally, there is a need for more research on the pharmacokinetic properties of this compound and its potential use as a drug candidate.
Conclusion
In conclusion, (1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol is an important building block in the synthesis of various biologically active molecules. It has been extensively studied for its potential applications in the field of medicinal chemistry. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. It has various biochemical and physiological effects and has good pharmacokinetic properties. However, its use in lab experiments also has some limitations. There are several future directions for research on this compound, including the development of new synthetic methods, the study of its mechanism of action, and the development of new biologically active molecules.
Synthesemethoden
The synthesis of (1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol involves the reaction of cyclopropylsulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The resulting intermediate is then reduced with sodium borohydride to yield the final product. This method has been optimized to provide high yields of the compound with good purity.
Eigenschaften
IUPAC Name |
(1-cyclopropylsulfonylpyrrolidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c10-6-7-3-4-9(5-7)13(11,12)8-1-2-8/h7-8,10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGMDUFEAXQFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7595019.png)
![2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol](/img/structure/B7595028.png)
![5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595038.png)

![2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide](/img/structure/B7595053.png)
![[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B7595056.png)
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)


![[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595084.png)



